molecular formula C13H25ClN4O3 B1427047 Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester CAS No. 1013937-97-7

Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester

Cat. No. B1427047
M. Wt: 320.81 g/mol
InChI Key: QXNMWPIIBNGZMI-MNOVXSKESA-N
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Description

Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C13H25ClN4O3 and its molecular weight is 320.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Synthesis of Chiral Intermediates

  • The compound is used in the preparation of chiral intermediates for the synthesis of HIV protease inhibitors, such as Atazanavir and BMS-186318. Diastereoselective microbial reduction techniques involving Rhodococcus, Brevibacterium, and Hansenula strains have been utilized for this purpose, achieving high yields and enantiomeric purity (Patel et al., 2003); (Patel et al., 1997).

Synthesis of Antihypertensive Drugs

  • The compound is also instrumental in the biocatalytic synthesis of chiral intermediates for antihypertensive drugs. This involves various microbial cultures for stereoselective reduction, yielding high enantiomeric excess and diastereomeric purity (Patel, 1999).

Role in Synthesis of Dopaminergic Compounds

  • Carbamic acid esters, including this compound, have been evaluated as prodrug forms for dopaminergic drugs, particularly for enhancing bioavailability and protecting against first-pass metabolism. These esters exhibit varying stability and bioconversion rates, influencing their potential use in drug development (Hansen et al., 1991).

Contribution to Synthesis Processes Without Phosgene

  • In the development of tolylenediisocyanate synthesis processes, carbamic acid esters serve as intermediates. Their synthesis via alkoxycarbonylation, followed by pyrolysis to yield tolylenediisocyanate and corresponding alcohols, represents a phosgene-free approach (Aso & Baba, 2003).

Application in Alzheimer's Disease Research

  • This compound is involved in the synthesis of labeled derivatives for investigational drugs treating Alzheimer's disease. Techniques like directed ortho-metallation and classical diastereomeric salt formation are employed in this context (Ciszewska et al., 1997).

Exploration in Acetylcholinesterase Inhibitors

  • Studies on carbamic acid esters, similar to this compound, explore their role as novel inhibitors of acetylcholinesterase. This research aids in understanding potential treatments for conditions like Alzheimer's disease (Decker, 2007).

properties

IUPAC Name

tert-butyl N-[(2S,4R)-1-azido-7-chloro-4-(hydroxymethyl)heptan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25ClN4O3/c1-13(2,3)21-12(20)17-11(8-16-18-15)7-10(9-19)5-4-6-14/h10-11,19H,4-9H2,1-3H3,(H,17,20)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNMWPIIBNGZMI-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(CCCCl)CO)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@@H](CCCCl)CO)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126568
Record name 1,1-Dimethylethyl N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((2S,4R)-1-azido-7-chloro-4-(hydroxymethyl)heptan-2-yl)carbamate

CAS RN

1013937-97-7
Record name 1,1-Dimethylethyl N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013937-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester
Reactant of Route 2
Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester
Reactant of Route 3
Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester
Reactant of Route 4
Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester
Reactant of Route 5
Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester
Reactant of Route 6
Carbamic acid, N-[(1S,3R)-1-(azidomethyl)-6-chloro-3-(hydroxymethyl)hexyl]-, 1,1-dimethylethyl ester

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